A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(pentafluorophenyl)borane
A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of bis(pentafluorophenyl)borane, a highly electrophilic and versatile reagent in modern chemistry.
Introduction
Bis(pentafluorophenyl)borane, with the chemical formula HB(C₆F₅)₂, is a powerful Lewis acid and a key reagent in a variety of chemical transformations.[1] Its high reactivity stems from the electron-withdrawing nature of the two pentafluorophenyl groups, which enhances the electrophilicity of the boron center. This reagent is particularly noted for its rapid hydroboration reactions with alkenes and alkynes.[2][3] In the solid state, it exists as a dimer with bridging hydrides, while in solution, it is in equilibrium with its monomeric form.[2] This guide details its synthesis via two primary routes and provides a summary of its key characterization data.
Synthesis of Bis(pentafluorophenyl)borane
There are two reliable and efficient methods for the synthesis of bis(pentafluorophenyl)borane on a multi-gram scale.[2][3]
Route 1: From Tris(pentafluorophenyl)borane (B72294)
This one-step method involves the reaction of commercially available tris(pentafluorophenyl)borane (B(C₆F₅)₃) with triethylsilane (Et₃SiH).[2][3]
Reaction Scheme:
B(C₆F₅)₃ + Et₃SiH → HB(C₆F₅)₂ + Et₃Si(C₆F₅)
Experimental Protocol:
A detailed experimental protocol for this route is provided below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
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Materials:
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Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
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Triethylsilane (Et₃SiH)
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Anhydrous benzene (B151609) or toluene (B28343)
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Anhydrous pentane (B18724) or hexanes for washing
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-
Procedure:
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In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, a 1:1 molar mixture of tris(pentafluorophenyl)borane and triethylsilane is prepared in anhydrous benzene.
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The reaction mixture is heated to 60 °C and stirred for 3 days.[2][3]
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Upon cooling the reaction mixture to room temperature, bis(pentafluorophenyl)borane precipitates out of the solution as a white solid.
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The solid product is isolated by filtration under an inert atmosphere.
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The collected solid is washed with cold toluene and pentanes to remove the soluble byproduct, Et₃Si(C₆F₅).[4]
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The product is dried under vacuum to yield pure bis(pentafluorophenyl)borane. An overall yield of 69% can be expected.[2][3]
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Route 2: Three-Step Synthesis from Boron Trichloride (B1173362)
This method involves the synthesis of the key intermediate, chlorobis(pentafluorophenyl)borane (B3050591) (ClB(C₆F₅)₂), followed by its reduction to bis(pentafluorophenyl)borane.[2][3]
Reaction Scheme:
-
Me₂Sn(C₆F₅)₂ + BCl₃ → ClB(C₆F₅)₂ + Me₂SnCl₂
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ClB(C₆F₅)₂ + Me₂SiCl(H) → HB(C₆F₅)₂ + Me₂SiCl₂
Experimental Protocol:
A detailed experimental protocol for this three-step synthesis is outlined below. All manipulations should be performed under an inert atmosphere.
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Step 1: Synthesis of Chlorobis(pentafluorophenyl)borane
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Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
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Boron trichloride (BCl₃) (typically a 1.0 M solution in heptane)
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Anhydrous heptane (B126788) or hexanes
-
-
Procedure:
-
In a Schlenk flask, dissolve dimethylbis(pentafluorophenyl)tin in anhydrous heptane.
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of a 1.0 M solution of boron trichloride in heptane to the cooled solution with stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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The byproduct, dimethyltin (B1205294) dichloride, will precipitate out of the solution. Remove it by filtration under an inert atmosphere.
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The filtrate contains the desired product, chlorobis(pentafluorophenyl)borane, which can be isolated by removing the solvent under vacuum.
-
-
-
Step 2: Reduction to Bis(pentafluorophenyl)borane
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Materials:
-
Chlorobis(pentafluorophenyl)borane (from Step 1)
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Chlorodimethylsilane (Me₂SiCl(H))
-
-
Procedure:
-
Dissolve the crude chlorobis(pentafluorophenyl)borane in chlorodimethylsilane.
-
Stir the solution for 30 minutes at room temperature.
-
Bis(pentafluorophenyl)borane will precipitate as a white solid.
-
Isolate the product by filtration under an inert atmosphere.
-
Wash the solid with anhydrous pentane or hexanes and dry under vacuum.
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This route typically provides an overall yield of 62%.[2][3]
-
-
Purification
Bis(pentafluorophenyl)borane is a white, microcrystalline solid that is stable indefinitely under an inert atmosphere.[2] Purification is typically achieved by precipitation from the reaction mixture, followed by washing with a non-polar solvent like pentane or hexanes to remove soluble impurities.[4] For highly pure material, recrystallization from a minimal amount of hot toluene or benzene can be performed.
Characterization Data
The following tables summarize the key characterization data for bis(pentafluorophenyl)borane.
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | White, microcrystalline solid |
| Molecular Formula | C₁₂HBF₁₀ |
| Molecular Weight | 344.92 g/mol [5] |
| Structure | Dimeric in the solid state, monomer-dimer equilibrium in solution[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the characterization of bis(pentafluorophenyl)borane, particularly for observing the monomer-dimer equilibrium in solution.
| Nucleus | Solvent | Chemical Shift (δ) / ppm |
| ¹¹B | C₆D₆ | 60 (minor species, monomer), 18 (major species, dimer)[2] |
| ¹⁹F | C₆D₆ | Dimer (major component): Δδm,p = 12.7. Monomer (minor component): Δδm,p = 18.3. Absolute shifts: ortho -131.5 to -133.5, para -153.1, meta -161.6.[2][6] |
| ¹H | Data not explicitly available in the searched literature. A broad signal for the B-H proton is expected. | |
| ¹³C | Data not explicitly available in the searched literature. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the dimeric structure of bis(pentafluorophenyl)borane in the solid state.
| Wavenumber (cm⁻¹) | Assignment |
| 1550 | Strong absorption, characteristic of a bridging B-(µ-H)₂-B moiety[2] |
| Other Peaks | A detailed list of other IR peaks is not readily available in the searched literature. |
Mass Spectrometry
Specific mass spectrometry data (m/z values) for bis(pentafluorophenyl)borane is not explicitly detailed in the readily available literature. However, the exact mass of the monomer is 344.9933368 Da.[5]
Visualized Workflows and Relationships
Synthetic Workflow
The following diagram illustrates the two primary synthetic routes to bis(pentafluorophenyl)borane.
References
- 1. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Bis(pentafluorophenyl)borane | C12BF10 | CID 11727684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
